N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine
Overview
Description
N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine is an organic compound that features a benzyl group, a furan ring, and a phenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the formation of a key intermediate, such as a furan-2-yl-phenylpropan-1-one, through a Friedel-Crafts acylation reaction.
Reductive Amination: The intermediate is then subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas over a palladium catalyst or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas over palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
- N-benzyl-3-(furan-2-yl)-3-(3-chlorophenyl)propan-1-amine
Uniqueness
N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-benzyl-3-(furan-2-yl)-3-phenylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-3-8-17(9-4-1)16-21-14-13-19(20-12-7-15-22-20)18-10-5-2-6-11-18/h1-12,15,19,21H,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWYZQHHMSUWKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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